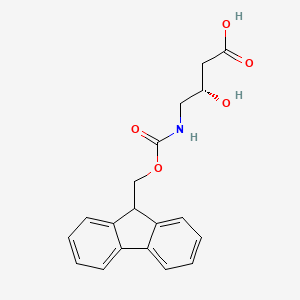

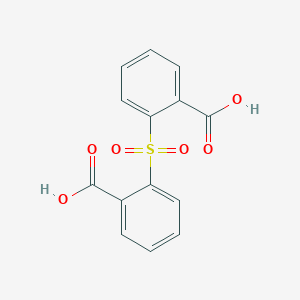

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

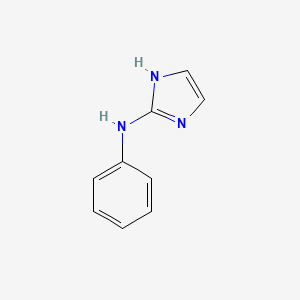

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid, also known as Fmoc-L-3-hydroxybutyric acid, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 3-hydroxybutyric acid, which is a ketone body produced by the liver during periods of fasting or starvation. Fmoc-L-3-hydroxybutyric acid has been synthesized using various methods and has been used in a range of applications, including peptide synthesis and drug development.

科学的研究の応用

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid, is extensively used to protect hydroxy-groups during the synthesis of peptides. This protective group is compatible with a variety of acid- and base-labile protecting groups, offering the advantage of being conveniently removed without affecting other sensitive groups in the molecule. This characteristic makes it an invaluable tool in the synthesis of complex peptides, including the synthesis of an octathymidylic acid fragment, demonstrating its critical role in the precise assembly of peptide sequences (C. Gioeli & J. Chattopadhyaya, 1982).

Solid-Phase Synthesis Applications

In solid-phase synthesis, the Fmoc group has been utilized for the preparation of N-alkylhydroxamic acids through an efficient condensation process. This application underscores the group's versatility in facilitating the synthesis of structurally diverse molecules, highlighting its contribution to expanding the toolkit for chemical synthesis and enabling the creation of novel compounds with potential applications in various fields (Sarah L. Mellor & W. Chan, 1997).

Fluorescence Probes Development

The fluoren-9-ylmethoxycarbonyl group has also played a pivotal role in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, designed to selectively detect highly reactive oxygen species, such as hydroxyl radical (⋅OH) and hypochlorite (−OCl), rely on the unique properties of the fluoren-9-ylmethoxycarbonyl-based compounds. This application demonstrates the compound's utility beyond synthesis, contributing to advancements in biological and chemical research by providing tools for studying ROS in various biological contexts (Ken-ichi Setsukinai et al., 2003).

Linkers for Solid Phase Synthesis

The chemical stability and ease of removal of the fluoren-9-ylmethoxycarbonyl group make it an excellent choice for use as a linker in solid-phase synthesis. It facilitates the immobilization and subsequent cleavage of carboxylic acids and amines, offering high yield and purity in the final products. This application is crucial for the efficient and effective synthesis of peptides and other organic molecules, showcasing the group's broad applicability in synthetic chemistry (K. Bleicher, C. Lutz, & Yves Wuethrich, 2000).

特性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHFNYDXGWPBX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

![Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone](/img/structure/B2675847.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2675851.png)

![N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2675856.png)